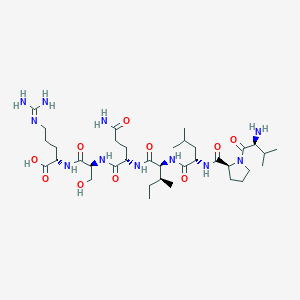![molecular formula C14H8F4O2S B14253554 2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde CAS No. 447460-19-7](/img/structure/B14253554.png)
2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C14H8F4O2S. This compound is characterized by the presence of a fluorophenyl group, a sulfanyl group, and a trifluoromethoxy group attached to a benzaldehyde core. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde typically involves the following steps:
Formation of the Fluorophenyl Sulfanyl Intermediate: This step involves the reaction of 2-fluorothiophenol with a suitable halogenated benzaldehyde derivative under basic conditions to form the fluorophenyl sulfanyl intermediate.
Introduction of the Trifluoromethoxy Group: The intermediate is then reacted with a trifluoromethoxy reagent, such as trifluoromethyl iodide, in the presence of a base and a catalyst to introduce the trifluoromethoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) and various nucleophiles.
Major Products:
Oxidation: Formation of 2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzoic acid.
Reduction: Formation of 2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein-ligand binding due to its unique structural features.
Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structural features allow it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression.
Comparaison Avec Des Composés Similaires
- 2-[(2-Chlorophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde
- 2-[(2-Bromophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde
- 2-[(2-Methylphenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde
Comparison: Compared to its analogs, 2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
447460-19-7 |
|---|---|
Formule moléculaire |
C14H8F4O2S |
Poids moléculaire |
316.27 g/mol |
Nom IUPAC |
2-(2-fluorophenyl)sulfanyl-4-(trifluoromethoxy)benzaldehyde |
InChI |
InChI=1S/C14H8F4O2S/c15-11-3-1-2-4-12(11)21-13-7-10(20-14(16,17)18)6-5-9(13)8-19/h1-8H |
Clé InChI |
LFQSKGWWSAJJGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)F)SC2=C(C=CC(=C2)OC(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


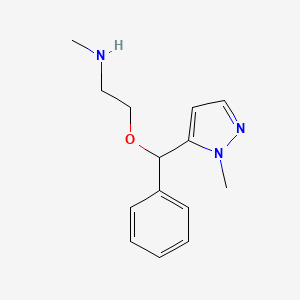

![N-(2-Chloroethyl)-N'-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14253512.png)

![4-{2-(Acryloyloxy)-4-[(3-carboxypropanoyl)oxy]butoxy}-4-oxobutanoate](/img/structure/B14253533.png)
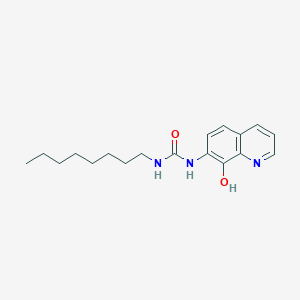
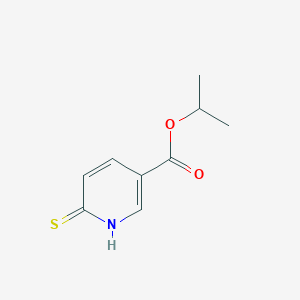


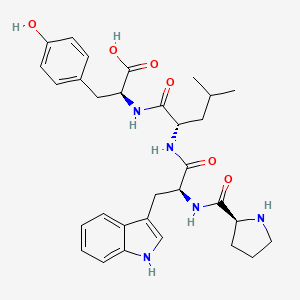
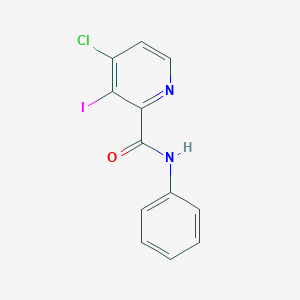
![2-(2-(piperidin-1-yl)ethyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B14253570.png)
